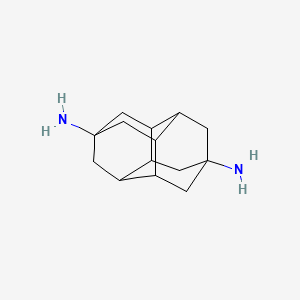
4,9-Diaminodiamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Diaminodiamantane is a derivative of diamantane, a polycyclic hydrocarbon with a diamond-like structure This compound is characterized by the presence of two amino groups attached to the 4th and 9th positions of the diamantane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,9-Diaminodiamantane can be synthesized through several methods. One common approach involves the reduction of 4,9-dinitrodiamantane using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 4,9-diazidodiamantane with hydrogen gas over a palladium catalyst . These reactions typically occur under mild conditions and yield high-purity products.
Industrial Production Methods: Industrial production of this compound often involves the large-scale reduction of 4,9-dinitrodiamantane. This process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 4,9-Diaminodiamantane undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: 4,9-Dinitrodiamantane.
Reduction: Various reduced derivatives of this compound.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4,9-Diaminodiamantane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 4,9-Diaminodiamantane involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diamond-like framework provides stability and rigidity, making it an ideal scaffold for drug design .
Comparación Con Compuestos Similares
Adamantane: A simpler polycyclic hydrocarbon with a similar diamond-like structure but fewer functional groups.
1-Aminodiamantane: A derivative with a single amino group.
4-Aminodiamantane: Another derivative with an amino group at the 4th position
Uniqueness of 4,9-Diaminodiamantane: Its structure allows for versatile chemical modifications, making it a valuable compound in various fields .
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine |
InChI |
InChI=1S/C14H22N2/c15-13-1-7-8-4-14(16)5-9(7)11(3-13)12(6-14)10(8)2-13/h7-12H,1-6,15-16H2 |
Clave InChI |
OQFGCBHYTPVGEY-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3CC4(CC2C5CC1(CC3C5C4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


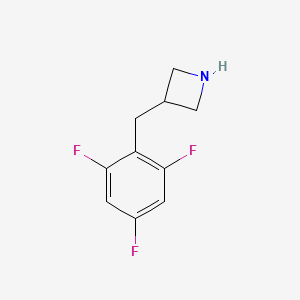


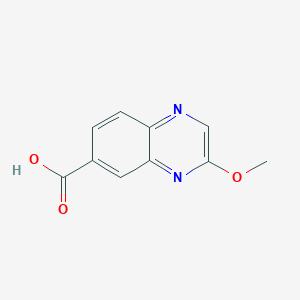

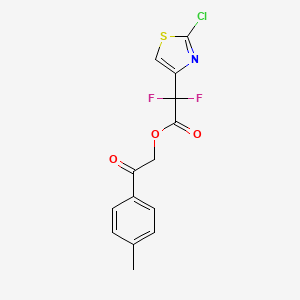
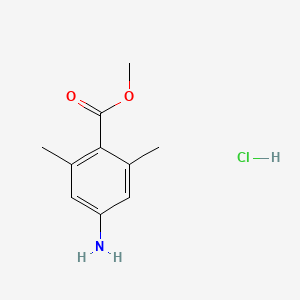
![7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13577388.png)
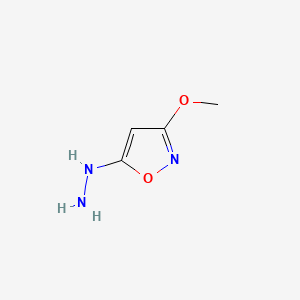
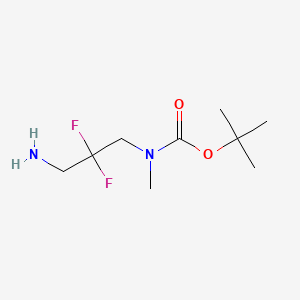
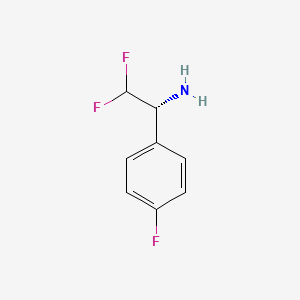
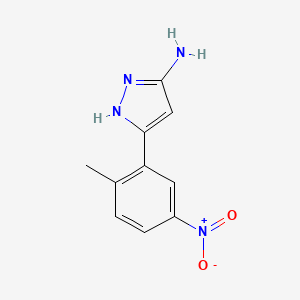
![12-Methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one](/img/structure/B13577415.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13577422.png)
